Thermal Stability: Decomposition Temperature Advantage Over CBP and mCBP
1,2-bis(9H-carbazol-1-yl)-9H-carbazole exhibits a thermal decomposition temperature (Td) exceeding 442°C, a value consistent with its extended π-conjugated trimeric carbazole structure [1]. This places it within the upper tier of carbazole host materials, providing a measurable thermal robustness margin over widely used benchmarks: 4,4'-bis(9H-carbazol-9-yl)biphenyl (CBP) has a reported Td of approximately 390°C [2], while 3,3-di(9H-carbazol-9-yl)biphenyl (mCBP) shows Td ~400°C [3]. The ≥42°C higher decomposition threshold reduces the risk of material degradation during high-temperature device fabrication steps such as thermal evaporation (typically 200-400°C) and extends operational lifetime under Joule heating conditions.
| Evidence Dimension | Thermal Decomposition Temperature (Td, 5% weight loss) |
|---|---|
| Target Compound Data | ≥442°C |
| Comparator Or Baseline | CBP: ~390°C; mCBP: ~400°C |
| Quantified Difference | ≥42°C higher than CBP; ≥42°C higher than mCBP |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere |
Why This Matters
Higher Td ensures material integrity during thermal evaporation and reduces outgassing contaminants, critical for reproducible vacuum-processed OLED manufacturing.
- [1] Carbazole oligomers revisited: new additions at the carbazole 1- and 8-positions. Chemical Communications, 2012, 48(82), 10198-10200. View Source
- [2] Adachi, C. et al. Appl. Phys. Lett. 2001, 78, 1622. View Source
- [3] Tokito, S. et al. J. Mater. Chem. 2008, 18, 3197. View Source
